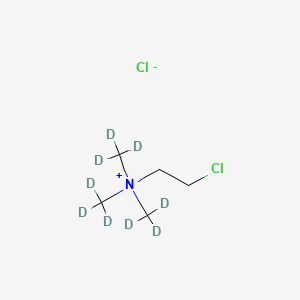

Butyric--d4 Acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Butyric acid, also known as butanoic acid, is a carboxylic acid with the structural formula CH3CH2CH2CO2H . It is a colorless and oily liquid that is soluble in ethanol, water, and ether . It is primarily used in the food industry, cosmetics, textiles, bio-energy, and pharmaceuticals .

Molecular Structure Analysis

The molecular formula of butyric acid is C4H8O2 . The optimised structures of the template and polyamiс acid allowed to establish intermolecular non-covalent interactions during imprinting .

Chemical Reactions Analysis

Butanoic acid reacts with sodium hydroxide and produces sodium salt of butanoic acid, including water and carbon dioxide . The acid on treatment with water produces ether and acetic acid .

Physical And Chemical Properties Analysis

Butyric acid is a colorless liquid with an unpleasant odor . It has a relative density of 0.958 g cm-3, a melting point of -7 to -5 °C, and a boiling point of 164 °C .

作用機序

Safety and Hazards

将来の方向性

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway of Butyric-d4 Acid involves the deuteration of Butyric Acid.", "Starting Materials": [ "Butyric Acid", "Deuterium oxide (D2O)", "Sodium deuteroxide (NaOD)", "Deuterium gas (D2)" ], "Reaction": [ "The first step involves the preparation of sodium deuteroxide (NaOD) by reacting sodium hydroxide (NaOH) with deuterium oxide (D2O).", "Butyric Acid is then mixed with NaOD and heated to initiate the exchange of hydrogen with deuterium. This is a reversible reaction and requires the use of excess NaOD to drive the reaction to completion.", "The mixture is then neutralized with hydrochloric acid (HCl) and extracted with ether to obtain the deuterated Butyric Acid.", "The final step involves the removal of any remaining impurities and excess NaOD through distillation or chromatography." ] } | |

CAS番号 |

1219794-99-6 |

分子式 |

C4H8O2 |

分子量 |

92.13 |

IUPAC名 |

2,2,3,3-tetradeuteriobutanoic acid |

InChI |

InChI=1S/C4H8O2/c1-2-3-4(5)6/h2-3H2,1H3,(H,5,6)/i2D2,3D2 |

InChIキー |

FERIUCNNQQJTOY-RRVWJQJTSA-N |

SMILES |

CCCC(=O)O |

同義語 |

Butyric--d4 Acid |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(Bromomethyl)-1H-benzo[d]imidazole hydrobromide](/img/structure/B582135.png)

![3,8-Dibromoimidazo[1,2-a]pyridine](/img/structure/B582137.png)

![Ethyl (5R)-5-[(3S,8S,9S,10R,13R,14S,17R)-3-acetyloxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hexanoate](/img/structure/B582142.png)